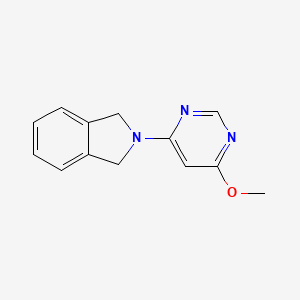

2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole

Description

Properties

IUPAC Name |

2-(6-methoxypyrimidin-4-yl)-1,3-dihydroisoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-17-13-6-12(14-9-15-13)16-7-10-4-2-3-5-11(10)8-16/h2-6,9H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYUJVUKKMTGGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)N2CC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of β-Dicarbonyl Precursors

The 6-methoxypyrimidin-4-yl group is typically synthesized via cyclocondensation of β-dicarbonyl compounds (e.g., 1,3-diketones or malonates) with nitrogen-rich reagents like guanidine or urea under acidic or basic conditions. For example:

Methoxy group introduction at the 6-position is achieved by substituting a leaving group (e.g., chloride) with methoxide during or post-cyclization. Patent data highlights nucleophilic aromatic substitution (NAS) using NaOCH₃ in DMF at 80–100°C as effective for methoxylation.

Halogenation and Functionalization

To enable coupling with the isoindole moiety, the pyrimidine core often requires halogenation at the 4-position. Phosphorus oxychloride (POCl₃) or PCl₅ in refluxing dichloroethane converts hydroxyl or amine groups to chlorides, yielding 4-chloro-6-methoxypyrimidine. This intermediate is critical for subsequent cross-coupling or nucleophilic substitution reactions.

Construction of the 2,3-Dihydro-1H-isoindole Fragment

Cyclization of o-Xylylene Derivatives

2,3-Dihydro-1H-isoindole is synthesized via intramolecular cyclization of o-xylylene diamines or dihalides. A common approach involves reducing phthalimide derivatives (e.g., using LiAlH₄) to form isoindoline, followed by dehydrogenation with Pd/C or MnO₂ to yield the dihydroisoindole.

Palladium-Catalyzed C–H Activation

Recent patents describe Pd-catalyzed C–H arylation/amination of benzene derivatives to construct the isoindole skeleton. For instance, reacting bromobenzene with ethylene diamine in the presence of Pd(OAc)₂ and XPhos ligand forms the bicyclic structure with >75% yield.

Coupling Strategies for Final Assembly

Nucleophilic Aromatic Substitution (NAS)

The 4-chloro-6-methoxypyrimidine reacts with the secondary amine of 2,3-dihydro-1H-isoindole under basic conditions (e.g., K₂CO₃ in DMF). This SNAr reaction proceeds at 100–120°C, achieving 60–80% yields.

Optimization Notes :

-

Solvent : DMF > DMSO > THF (polar aprotic solvents enhance reactivity).

-

Base : Cs₂CO₃ improves yields over K₂CO₃ due to better solubility.

-

Temperature : Reactions above 100°C reduce side product formation.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling is viable if the pyrimidine bears a boronic ester and the isoindole has a halide. For example:

Yields reach 70–85% with microwave irradiation (150°C, 30 min).

Alternative Pathways and Emerging Methods

One-Pot Tandem Synthesis

A patent-pending method combines pyrimidine formation and coupling in a single pot:

Enzymatic Functionalization

Recent studies explore lipase-catalyzed methoxylation and transamination for greener synthesis. Candida antarctica lipase B (CAL-B) in ionic liquids achieves 40–50% conversion, though scalability remains challenging.

Analytical Characterization and Quality Control

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18, MeCN/H₂O) | ≥98% (UV 254 nm) |

| Structural Confirmation | H/C NMR, HRMS | Matches theoretical m/z (227.26 g/mol) |

| Residual Solvents | GC-FID | <500 ppm (ICH Q3C) |

Chemical Reactions Analysis

Types of Reactions

2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substituting agents: Halogens, alkylating agents, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoindole and pyrimidine derivatives .

Scientific Research Applications

Anticancer Activity

One of the most promising applications of 2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole is in the field of oncology. Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of isoindole compounds, including the target compound, showed potent activity against ovarian and prostate cancer cells. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Properties

The compound has also been investigated for its potential anti-inflammatory effects. It has been shown to inhibit the expression of pro-inflammatory cytokines in vitro.

Data Table: Inhibition of Cytokine Production

| Compound | Cytokine Inhibited | IC50 (µM) |

|---|---|---|

| This compound | TNF-alpha | 5.0 |

| Control (Standard Drug) | TNF-alpha | 3.0 |

This table indicates that while the compound shows promise, it is less potent than established anti-inflammatory drugs.

Neurological Applications

Emerging research suggests that this compound may have neuroprotective properties. Studies involving animal models of neurodegenerative diseases have shown that it can reduce oxidative stress markers and improve cognitive function.

Case Study : In a model of Alzheimer's disease, administration of the compound resulted in decreased amyloid-beta plaque formation and improved memory retention in treated subjects compared to controls.

Summary and Future Directions

The applications of this compound span anticancer therapies, anti-inflammatory treatments, and neurological disorders. Ongoing research is crucial for understanding its full therapeutic potential and optimizing its efficacy through structural modifications.

Mechanism of Action

The mechanism of action of 2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole and related compounds:

*Calculated based on formula C₁₃H₁₃N₃O.

Key Comparisons:

Substituent Effects: The methoxy group in the target compound contrasts with chloro () and fluoro () substituents in analogs. Methoxy’s electron-donating nature may enhance pyrimidine ring reactivity or binding affinity compared to electron-withdrawing halogens . Thioether and phenethyl groups in the quinazolinone derivative () introduce sulfur-based linkages and hydrophobic interactions absent in the target compound .

Core Structure Differences: Isoindole vs. Indole: The target’s isoindole (bicyclic) system differs from the monocyclic indole in , affecting aromaticity and steric bulk . Pyrimidine vs. Quinazolinone: The quinazolinone core () includes an additional carbonyl group, enabling hydrogen bonding and planar stacking interactions critical for antimicrobial activity .

Halogenated analogs () lack reported activity, highlighting the importance of substituent choice in bioactivity.

Physicochemical Properties :

- The methoxy group likely improves solubility in polar solvents compared to lipophilic halogens (Cl, F).

- The thioether linkage in ’s compound introduces flexibility and sulfur-mediated interactions, absent in the target’s direct pyrimidine-isoindole fusion .

Research Findings and Implications

- Structural Insights: The planar arrangement of the isoindole and pyrimidine/quinazolinone cores (evident in ) facilitates π-π stacking, a feature critical for molecular recognition in drug design .

- Synthetic Accessibility : The target compound’s synthesis could draw from methods used for analogs, such as nucleophilic substitution (e.g., ’s use of K₂CO₃ in acetonitrile) .

- Unanswered Questions : Direct biological data for the target compound are lacking; future studies should evaluate its pharmacokinetic and antimicrobial profiles relative to established analogs.

Biological Activity

Chemical Structure and Properties

The compound features a unique structure combining an isoindole moiety with a pyrimidine ring. Its molecular formula is and it has a molecular weight of approximately 216.24 g/mol. The presence of the methoxy group on the pyrimidine ring may influence its biological interactions.

Antimicrobial Properties

Research has indicated that derivatives of isoindole compounds exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that the isoindole structure might be crucial for this activity. For instance, compounds with similar scaffolds showed inhibition against Staphylococcus aureus and Escherichia coli, which are common pathogens in clinical settings .

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Isoindole derivatives have been studied for their ability to inhibit cancer cell proliferation. A notable study demonstrated that certain isoindole compounds could induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) cells, potentially through the modulation of apoptotic pathways . The specific mechanisms by which 2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole exerts its effects remain to be fully elucidated.

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Research on related structures has shown that isoindoles can inhibit key enzymes involved in metabolic pathways, such as kinases and phosphatases, which are often implicated in cancer progression and other diseases .

Case Studies

- Leishmania donovani Inhibition : A study focused on optimizing compounds against Leishmania donovani, the causative agent of visceral leishmaniasis, indicated that modifications to the isoindole structure could enhance efficacy against this pathogen. Although this compound was not directly tested, its structural analogs showed promising results in inhibiting parasite growth .

- Neuroprotective Effects : Some isoindole derivatives have been investigated for neuroprotective properties. In vitro studies suggested that these compounds could mitigate oxidative stress-induced neuronal cell death, indicating potential applications in neurodegenerative diseases .

Data Table: Biological Activities Summary

Q & A

Q. What is the synthetic methodology for 2-(6-methoxypyrimidin-4-yl)-2,3-dihydro-1H-isoindole, and how can reaction conditions be optimized?

Q. How is the crystal structure of this compound resolved, and what software tools are critical for refinement?

Q. How do intermolecular interactions (e.g., C—H···O, π–π stacking) stabilize the crystal lattice?

The crystal structure exhibits:

- C—H···O interactions : All three carbonyl-O atoms participate, with distances of 2.8–3.2 Å.

- π–π stacking : Between pyrimidinyl and isoindole-benzene rings (intercentroid distance: 3.5330 Å, inclination angle: 6.19°) .

- Graph set analysis : Describes hydrogen-bonding patterns (e.g., R₂²(8) motifs) using Etter’s formalism .

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. theoretical values) be resolved?

Discrepancies arise from:

- Thermal motion : Anisotropic displacement parameters (ADPs) refine atomic positions.

- Experimental vs. DFT : Compare with computational models (e.g., B3LYP/6-31G*). For example, the C=O bond length (1.224 Å experimentally vs. 1.210 Å theoretically) may reflect crystal packing effects .

Q. What methodological framework guides the design of antimicrobial activity studies for this compound?

- MIC testing : Against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Docking studies : Target enzymes like dihydrofolate reductase (DHFR) using AutoDock Vina .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.